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molecular formula C8H9BrO2 B1646954 2-Bromo-4-ethoxyphenol

2-Bromo-4-ethoxyphenol

Cat. No. B1646954
M. Wt: 217.06 g/mol
InChI Key: JBCANXYKSOGQMO-UHFFFAOYSA-N
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Patent
US09447074B2

Procedure details

To a solution of 4-(ethyloxy)phenol (Commercial eg Aldrich) (1.0 g) in chloroform (5 ml) cooled to 0° C. was added bromine (1.26 g) dropwise over 20 min. The resulting mixture was stirred at 25 C. for 2 h, before washing sequentially with aqueous sodium bicarbonate, and brine. The organics were dried over sodium sulphate, filtered and concentrated in vacuo to yield the title compound, 1.8 g
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[CH3:2].[Br:11]Br>C(Cl)(Cl)Cl>[Br:11][C:8]1[CH:9]=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=[CH:6][C:7]=1[OH:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 25 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
before washing sequentially with aqueous sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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